molecular formula C13H19N3O B1401073 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide CAS No. 1316227-40-3

2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide

Cat. No. B1401073
M. Wt: 233.31 g/mol
InChI Key: GDLDQFTZWZESJD-UHFFFAOYSA-N
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Description

The compound “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring attached to a pyridin-2-yl group through a propyl linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can undergo a variety of reactions, including N-heterocyclization with diols , C(sp3)-H alkylation and arylation with simple aryl or alkyl halides , and reduction of aromatic nitro compounds to the corresponding amines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A variety of synthesis methods have been explored for compounds related to 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide. For example, Weinreb 3-(pyrrolidin-2-ylidene)propionamides have been used to synthesize 2,3-dihydropyrrolizines, indicating a pathway for creating related compounds (Calvo et al., 2002).

  • Chemical Reactions and Derivatives : Acid-catalyzed ring opening in similar pyrrolidine-carboxamides has been observed to form various compounds such as dibenzoxanthenes, indicating the chemical versatility of this class of compounds (Gazizov et al., 2015).

Catalytic and Binding Properties

  • Catalysis in Asymmetric Reactions : L-Pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their catalytic efficiency in asymmetric alkylation of aldehydes and cross-coupling reactions, suggesting potential application in asymmetric synthesis (Liu Qing-ha, 2014).

  • DNA Binding Affinity : Certain derivatives have shown specific binding in the minor groove of DNA sequences, which can be leveraged in the development of sequence-specific DNA-binding drugs or molecular probes (Dwyer et al., 1993).

Potential Pharmacological Applications

  • Anticancer Activity : Some pyrrolidine-2-carboxamide derivatives exhibit potential anticancer activity, as inferred from molecular docking studies and their interaction with tubulin binding sites, which could inhibit tubulin polymerization (Jayarajan et al., 2019).

  • Antiproliferative Activity : Analogs of pyrrolidine-carboxamides have been explored for their antiproliferative properties against enzymes like phospholipase C, highlighting their potential in drug development for cancer treatment (van Rensburg et al., 2017).

  • Nootropic and Antidepressant Effects : Some pyrrolidine-carboxamide derivatives have shown promising results in tests for antidepressant and nootropic activities, indicating their potential use in the treatment of mental health disorders (Thomas et al., 2016).

Structural and Molecular Studies

  • Structural Analysis : The study of the molecular and extended structures of pyridine-2-carboxamide derivatives has provided insights into the control of molecular conformation through amide hydrogen bonding, which is crucial for understanding their chemical behavior (Munro & Wilson, 2010).

  • Biotransformations : The biotransformation of pyrrolidine-2,5-dicarboxamides has been investigated for their application in organic synthesis, demonstrating the versatility of these compounds in chemical transformations (Chen et al., 2012).

properties

IUPAC Name

2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12(17)13(8-4-10-16-13)7-3-6-11-5-1-2-9-15-11/h1-2,5,9,16H,3-4,6-8,10H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLDQFTZWZESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCCC2=CC=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 2
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 3
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 4
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 5
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Reactant of Route 6
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide

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